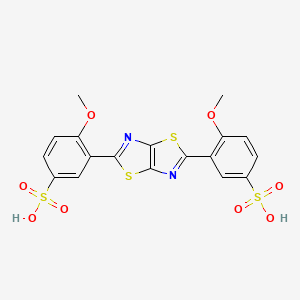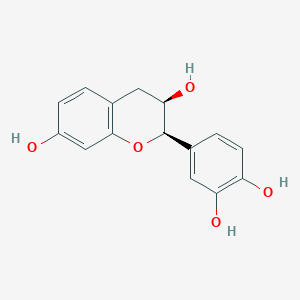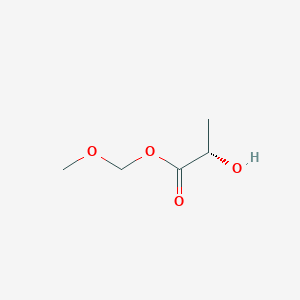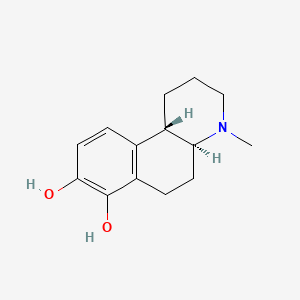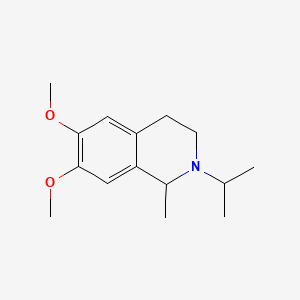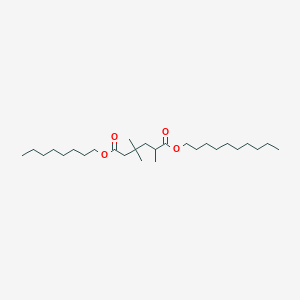
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester is a chemical compound known for its unique structural properties and applications. It is an ester derivative of hexanedioic acid, which is commonly known as adipic acid. The compound is characterized by the presence of two long alkyl chains, decyl and octyl, attached to the hexanedioic acid backbone. This structural configuration imparts specific physical and chemical properties to the compound, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester typically involves the esterification of hexanedioic acid with decanol and octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion. The resulting ester is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the efficient conversion of starting materials to the ester product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
科学的研究の応用
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester finds applications in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and other specialty chemicals.
作用機序
The mechanism of action of hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The long alkyl chains of the ester contribute to its hydrophobic properties, influencing its interactions with lipid membranes and other hydrophobic environments.
類似化合物との比較
Hexanedioic acid, 2,4,4-trimethyl-, 1-decyl 6-octyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, dioctyl ester: Similar ester with two octyl groups instead of decyl and octyl.
Hexanedioic acid, diethyl ester: Ester with shorter ethyl groups.
Hexanedioic acid, dibutyl ester: Ester with butyl groups.
The uniqueness of this compound lies in its specific alkyl chain lengths, which impart distinct physical and chemical properties compared to other esters.
特性
CAS番号 |
68425-97-8 |
|---|---|
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC名 |
1-O-decyl 6-O-octyl 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-26(29)24(3)22-27(4,5)23-25(28)30-20-18-16-13-11-9-7-2/h24H,6-23H2,1-5H3 |
InChIキー |
UJWASZQDZMOHER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C(C)CC(C)(C)CC(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



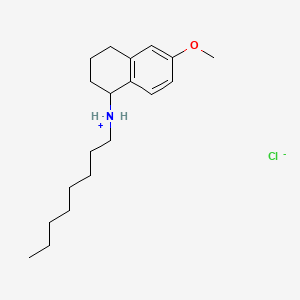
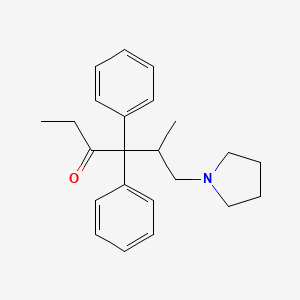

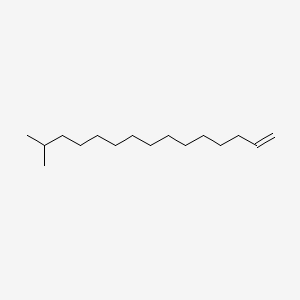
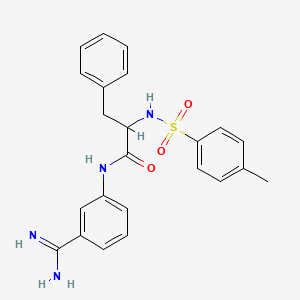
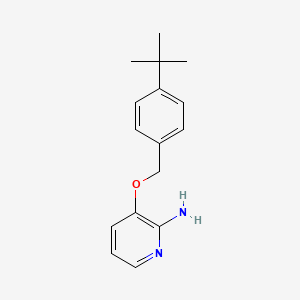
![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
